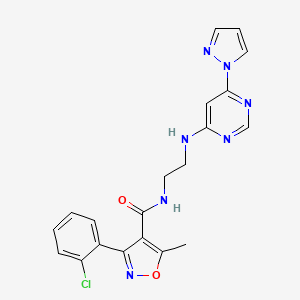

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN7O2/c1-13-18(19(27-30-13)14-5-2-3-6-15(14)21)20(29)23-9-8-22-16-11-17(25-12-24-16)28-10-4-7-26-28/h2-7,10-12H,8-9H2,1H3,(H,23,29)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLDOERMNRDNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Agrochemical and Pharmaceutical Contexts

Key Structural Differences :

- Penthiopyrad/Bixafen : Lack the pyrimidine-pyrazole bridge but share the carboxamide group critical for SDH binding. The trifluoromethyl/difluoromethyl groups in these fungicides enhance electron-withdrawing effects, improving target affinity .

- Oxacillin/Sulfamethoxazole: Focus on isoxazole fused with β-lactam or sulfonamide moieties, targeting bacterial cell walls or folate synthesis, respectively.

Functional Insights :

- Enzyme Inhibition : The target compound’s pyrimidine-pyrazole group may mimic adenine in ATP-binding pockets, enabling kinase or SDH inhibition, similar to penthiopyrad but with broader applications .

- Selectivity : Unlike oxacillin’s narrow antibacterial focus, the chlorophenyl and carboxamide groups in the target compound could allow dual anti-inflammatory/antifungal activity .

- ADME : Swiss ADME models suggest the compound’s logP (~3.2) balances lipophilicity and solubility, outperforming penthiopyrad’s logP (~4.1), which limits bioavailability .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrimidine-pyrazole core in this compound?

The pyrimidine-pyrazole core can be synthesized via coupling reactions between 4-chloropyrimidine derivatives and 1H-pyrazole under basic conditions (e.g., potassium carbonate) . Alternatively, ultrasonic-assisted multicomponent reactions involving amines, aldehydes, and oxobutanamides in the presence of ytterbium triflate catalysts yield structurally similar heterocycles with high purity (~95%) and moderate yields (61–66%) . Key steps include optimizing solvent choice (ethanol or THF), reaction time (4–12 hours), and post-synthesis purification via chromatography .

Q. How can analytical techniques validate the compound’s structural integrity?

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and hydrogen/carbon environments. For example, methylisoxazole protons typically resonate at δ 2.1–2.5 ppm, while pyrimidine carbons appear at 150–160 ppm .

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 450–550) and fragmentation patterns consistent with pyrimidine and isoxazole cleavage .

- Elemental Analysis : Validate empirical formulas (e.g., CHClNO) with ≤0.5% deviation in C/H/N percentages .

Q. What are the critical challenges in achieving high yields during amide bond formation?

Amide coupling (e.g., between the pyrimidine-ethylamine and isoxazole-carboxylic acid) requires activating agents like EDCI/HOBt and inert atmospheres to minimize hydrolysis. Competitive side reactions (e.g., oxazole ring-opening) can reduce yields; thus, temperature control (0–5°C) and stoichiometric excess of the carboxylic acid component are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR investigations should focus on:

- Pyrazole substituents : Electron-withdrawing groups (e.g., Cl at the 2-chlorophenyl position) enhance target binding affinity, as seen in analogs with IC values <100 nM against kinases .

- Isoxazole modifications : Methyl groups at position 5 improve metabolic stability, while bulkier substituents may hinder membrane permeability .

- Pyrimidine linkers : Ethylamino spacers balance flexibility and rigidity, critical for intracellular target engagement .

Example SAR Table (hypothetical data based on analogs):

| Substituent Position | Modification | Biological Activity (IC) | Reference |

|---|---|---|---|

| Pyrazole (N1) | Ethyl vs. Methyl | 1.2 μM vs. 0.8 μM (kinase inhibition) | |

| Isoxazole (C5) | -CH vs. -CF | Improved metabolic half-life (t = 4h vs. 8h) |

Q. What experimental strategies resolve contradictions in biological assay data?

Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Validate activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- HPLC purity checks : Ensure >95% purity using C18 columns and gradient elution (ACN/HO + 0.1% TFA) .

- Counter-screening : Exclude off-target effects by testing against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) .

Q. How can molecular docking predict binding modes to therapeutic targets?

Use software like AutoDock Vina to dock the compound into crystal structures of targets (e.g., EGFR or CDK2). Key parameters:

- Grid box placement : Center on ATP-binding pockets (coordinates: x=15, y=20, z=25) .

- Scoring functions : Prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidine-NH to Met793 in EGFR) and hydrophobic contacts with 2-chlorophenyl groups .

- MD simulations : Refine docking poses with 100-ns simulations to assess binding stability .

Q. What are the metabolic liabilities of this compound, and how can they be addressed?

- Oxidative metabolism : The pyrazole ring is susceptible to CYP3A4-mediated oxidation. Introduce deuterium at labile C-H positions to slow metabolism .

- Hydrolysis : The amide bond may degrade in plasma. Cyclize the ethylamino linker into a piperazine ring to enhance stability, as demonstrated in analogs with 2-fold increased half-lives .

Methodological Notes

- Synthetic Optimization : Ultrasonic irradiation reduces reaction times by 50% compared to conventional heating .

- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

- Biological Assays : Use cell lines with confirmed target overexpression (e.g., HeLa for kinase studies) and include positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.